molecular formula C20H19FN2S B2974414 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1207046-00-1

2-(cyclopentylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No. B2974414
CAS RN: 1207046-00-1
M. Wt: 338.44
InChI Key: RIVJTBLJUMCXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a chemical compound that is commonly known as CPI-169. It is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders. CPI-169 is a promising drug candidate that has been extensively studied for its potential use in treating various diseases.

Scientific Research Applications

Fluorescence Applications

Compounds based on the imidazole framework, such as 2-(4-cyanophenyl)-5-[4-(diethylamino)phenyl]-3H-imidazo[4,5-a]naphthalene, have been explored for their solid-state fluorescence properties. These materials show sensitive color change and fluorescence enhancement upon interaction with various organic solvents, indicating potential applications in sensing and molecular recognition (Ooyama et al., 2008).

Pharmacological Research

Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles has demonstrated significant anti-inflammatory and analgesic activities, suggesting these compounds as promising leads for drug development. Structural modifications to the imidazole core have led to derivatives with potent biological activities, offering a basis for the development of new therapeutic agents (Sharpe et al., 1985).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain cancer cell lines in vitro, with some derivatives exhibiting significant broad-spectrum antitumor activities. This research underscores the potential of imidazole and benzothiazole derivatives in cancer therapy (Hutchinson et al., 2001).

Material Science

In materials science, the design and synthesis of novel imidazole derivatives have been aimed at developing selective COX-2 inhibitors with anti-inflammatory properties. These efforts highlight the versatility of imidazole compounds in creating new materials with specific biological activities (Almansa et al., 2003).

Kinase Inhibition for Disease Treatment

Targeting specific enzymes such as p38 MAP kinase, research on substituted imidazoles has identified potent inhibitors that could be beneficial in treating diseases associated with inflammation and TNF-α release. The development of these inhibitors underscores the therapeutic potential of imidazole derivatives in disease modulation (Koch et al., 2008).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2S/c21-16-10-12-17(13-11-16)23-19(15-6-2-1-3-7-15)14-22-20(23)24-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJTBLJUMCXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

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